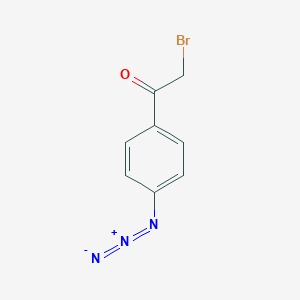

4-Azidophenacyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-azidophenyl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-5-8(13)6-1-3-7(4-2-6)11-12-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJPDRANSVSGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205627 | |

| Record name | 4-Azidophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57018-46-9 | |

| Record name | 4-Azidophenacyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57018-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azidophenacyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057018469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-azidophenyl)-2-bromoethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AZIDOPHENACYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POZ2E56V0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Azidophenacyl Bromide: A Heterobifunctional Reagent for Elucidating Molecular Interactions

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-Azidophenacyl bromide. Authored from the perspective of a Senior Application Scientist, it moves beyond simple data recitation to offer field-proven insights into the molecule's core reactivity, experimental design, and practical application.

Introduction: The Strategic Advantage of Dual Reactivity

This compound (APB) is a powerful heterobifunctional crosslinking agent prized for its two-stage, chemically distinct reactivity.[1][2] Its structure uniquely combines an α-bromo ketone with an aryl azide, allowing for a sequential and controlled approach to covalently linking molecules.[2]

-

First Stage (Targeted Alkylation): The phenacyl bromide moiety acts as a selective alkylating agent, primarily targeting nucleophilic residues such as sulfhydryls (cysteines) under specific pH conditions.[3][4] This allows for the deliberate, covalent attachment of the reagent to a "bait" molecule, typically a protein or peptide, in a controlled, dark reaction.

-

Second Stage (Photoactivated Crosslinking): The aryl azide group remains inert during the initial alkylation.[2] Upon exposure to UV light, it transforms into a highly reactive nitrene, which can then form a covalent bond by inserting non-specifically into nearby C-H, N-H, or O-H bonds of an interacting "prey" molecule.[2][3]

This two-step mechanism makes APB an invaluable tool for photoaffinity labeling, enabling researchers to "capture" transient or low-affinity binding partners and map the interaction sites of complex biological systems.[5][6][7]

Molecular Structure and Physicochemical Properties

A thorough understanding of APB's fundamental properties is critical for designing robust experimental protocols, ensuring proper storage, and handling the reagent safely.

Chemical Structure

The IUPAC name for this compound is 1-(4-azidophenyl)-2-bromoethanone.[8][9] Its structure is defined by a central acetophenone core, functionalized with a reactive α-bromine and a para-substituted azide group.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes key quantitative data for this compound, essential for calculating molar concentrations, predicting solubility, and establishing appropriate storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrN₃O | [1][4][8] |

| Molecular Weight | 240.06 g/mol | [1][8] |

| CAS Number | 57018-46-9 | [8] |

| Appearance | Yellow powder | [10] |

| Melting Point | 63 - 69 °C | [10] |

| Solubility | Soluble in methanol (50 mg/mL) and toluene. | [10][11][12] |

| Storage Conditions | Store at 2-8°C, protected from light and moisture. | [10][11] |

Core Reactivity: A Mechanistic Deep-Dive

The utility of APB stems from its two chemically orthogonal reactive centers. Understanding the mechanism and specificity of each is paramount for successful experimental design.

Caption: The two-stage reaction mechanism of this compound.

The Phenacyl Bromide Moiety: Selective Alkylation

The α-bromo ketone of APB is an electrophilic center susceptible to attack by nucleophiles. In biological systems, the most reactive nucleophile under physiological conditions (pH 7.0-8.0) is the sulfhydryl group of cysteine residues.[3][4]

-

Causality: The reaction proceeds via an S(_N)2 mechanism, where the sulfur atom of the cysteine attacks the α-carbon, displacing the bromide ion. This forms a stable thioether bond. The choice of a slightly alkaline pH (7.5-8.0) is strategic; it ensures that a significant population of the cysteine side chains are in the more nucleophilic thiolate (S⁻) form without promoting significant hydrolysis of the reagent or modification of less reactive residues like lysine.

-

Trustworthiness: The specificity of this reaction provides a reliable anchor point. By targeting a known or engineered cysteine on a protein of interest, one can ensure the photo-reactive azide is positioned with high fidelity, which is a prerequisite for meaningful crosslinking results.

The Aryl Azide Moiety: Photoaffinity Labeling

The aryl azide is the "capture" element of the reagent. It is stable in the dark and under typical biochemical buffer conditions.[2]

-

Mechanism: Upon irradiation with UV light (typically in the 250-350 nm range), the azide moiety expels a molecule of nitrogen gas (N₂) to generate a highly unstable and reactive species called a nitrene.[2][3]

-

Non-specific Insertion: This nitrene has a very short half-life and will rapidly insert into almost any nearby chemical bond, including the strong C-H bonds of amino acid side chains or the peptide backbone.[2] It is this lack of specificity that makes it so powerful; it does not require a suitably positioned nucleophile on the target molecule. Instead, it covalently "tags" whatever molecule is in its immediate vicinity at the moment of photolysis, providing a snapshot of the molecular interaction.

Key Application: Photoaffinity Labeling for Target Identification

One of the most powerful applications of APB is to identify the direct binding partners of a protein or drug. The following protocol outlines a self-validating system for this purpose.

Experimental Workflow

Caption: A robust experimental workflow for photoaffinity labeling.

Step-by-Step Methodology

This protocol is a generalized template. The optimal molar ratios, incubation times, and buffer components must be empirically determined for each specific biological system.

-

Preparation of the Bait Protein:

-

Dissolve the purified "bait" protein (containing a target cysteine) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the buffer is free of primary amines (like Tris) and thiols (like DTT), which would compete with the reaction.

-

If the protein has disulfide bonds, they may need to be selectively reduced and the reducing agent removed prior to labeling.

-

-

Step 1: Alkylation (Dark Reaction)

-

Prepare a fresh stock solution of this compound in an organic solvent like DMF or DMSO.

-

Add a 5- to 10-fold molar excess of the APB solution to the protein solution. The causality here is to drive the reaction to completion without using an overwhelming excess that could lead to non-specific modification or be difficult to remove later.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil). This prevents premature activation of the azide.

-

-

Step 2: Removal of Excess Reagent

-

It is critical to remove all non-covalently bound APB. A self-validating protocol relies on this step to prevent false positives.

-

Pass the reaction mixture over a desalting column (e.g., a G-25 spin column) equilibrated with the binding buffer. This efficiently separates the large APB-protein conjugate from the small, unreacted APB molecules.

-

-

Step 3: Incubation with the Prey

-

Combine the purified APB-Bait conjugate with the sample containing the putative "prey" molecule(s) (e.g., a cell lysate or another purified protein).

-

Incubate under conditions that are known to promote the biological interaction (e.g., 30 minutes at 4°C).

-

-

Step 4: UV Crosslinking

-

Place the sample in a suitable container (e.g., on a petri dish on ice) to keep it cool and prevent thermal denaturation.

-

Irradiate with a UV lamp (e.g., a handheld mineral lamp at 254 nm or a mercury lamp with a filter) for 5-15 minutes. The optimal time and distance from the lamp must be determined empirically.

-

-

Step 5: Analysis

-

Analyze the sample to identify the crosslinked product. Common methods include:

-

SDS-PAGE: A new, higher molecular weight band corresponding to the Bait-Prey complex should appear in the UV-irradiated sample but be absent or significantly reduced in the "No UV" control.

-

Western Blotting: Use an antibody against the bait protein to confirm the new band contains the bait. If an antibody for the prey is available, that can provide further confirmation.

-

Mass Spectrometry: For definitive identification, the new band can be excised from the gel, digested (e.g., with trypsin), and analyzed by LC-MS/MS to identify the prey protein.

-

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: It is classified as a flammable solid, causes severe skin burns and eye damage, and may cause allergic skin reactions or respiratory difficulties if inhaled.[8][13]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C), protected from light, heat, and ignition sources.[11][13][14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and powerful tool for the covalent capture of molecular interactions. Its heterobifunctional nature allows for a controlled, two-stage process of targeted alkylation followed by photoactivated crosslinking. When used within a framework of robust, self-validating experimental design that includes critical controls, APB can provide unambiguous insights into protein-protein interactions, ligand-receptor binding, and the structural organization of macromolecular complexes.

References

-

Smith, B. D., Nakanishi, K., Watanabe, K., & Ito, S. (1990). 4-Azido[3,5-[3H]]phenacylbromide, a versatile bifunctional reagent for photoaffinity radiolabeling. Synthesis of prostaglandin 4. Bioconjugate Chemistry, 1(5), 363-364. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 27, 2025, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound, (carbonyl-14C)-. PubChem Compound Database. Retrieved January 27, 2025, from [Link]

-

MDL Information Systems, Inc. (n.d.). This compound (definition). REFERENCE.md. [Link]

-

Chemsrc. (n.d.). This compound. Chemsrc.com. Retrieved August 25, 2025, from [Link]

-

ChemBK. (n.d.). This compound. ChemBK.com. Retrieved April 10, 2024, from [Link]

-

Schwartz, I., & Ofengand, J. (1974). Photo-Affinity Labeling of tRNA Binding Sites in Macromolecules. I. Linking of the Phenacyl-p-azide of 4-Thiouridine in (Escherichia coli) Valyl-tRNA to 16S RNA at the Ribosomal P Site. Proceedings of the National Academy of Sciences, 71(10), 3951-3955. [Link]

-

Wiley. (n.d.). 4-AZIDOPHENACYL-BROMIDE. SpectraBase. Retrieved January 27, 2025, from [Link]

-

Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251-4254. [Link]

-

Hixson, S. S., & Hixson, S. H. (1975). Photoaffinity labeling of the ribosomal A site with S-(p-azidophenacyl)valyl-tRNA. Biochemistry, 14(19), 4255-4259. [Link]

-

Mount Holyoke College. (n.d.). Click Chemistry: Synthesis of a Triazole. MDHV. [Link]

-

Wikipedia. (n.d.). Click chemistry. Wikipedia. Retrieved January 27, 2025, from [Link]

-

Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 57018-46-9 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pnas.org [pnas.org]

- 7. Photoaffinity labeling of the ribosomal A site with S-(p-azidophenacyl)valyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C8H6BrN3O | CID 92627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. 57018-46-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound | CAS#:57018-46-9 | Chemsrc [chemsrc.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. biosynth.com [biosynth.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis and Purification of 4-Azidophenacyl Bromide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-azidophenacyl bromide, a versatile heterobifunctional cross-linking reagent. With applications ranging from photoaffinity labeling to the study of enzyme active sites, a reliable and safe protocol for its preparation is paramount.[1][2][3] This document emphasizes not only the procedural steps but also the underlying chemical principles and critical safety measures required when handling the energetic azide functional group.

PART 1: CRITICAL SAFETY CONSIDERATIONS: A MANDATORY PREFACE

The synthesis of this compound involves the use and generation of substances that are toxic and potentially explosive. Adherence to strict safety protocols is not merely recommended; it is essential for the well-being of the researcher and the laboratory environment.

Core Hazards:

-

Sodium Azide (NaN₃): This reagent is highly toxic, with a toxicity profile similar to that of cyanide. It can form highly toxic and explosive hydrazoic acid (HN₃) upon contact with acid.[4] Furthermore, it can react with heavy metals (e.g., lead, copper, found in some plumbing or on metal spatulas) to form shock-sensitive and explosive metal azides.[5]

-

Organic Azides (R-N₃): The product, this compound, is an organic azide. These compounds are energy-rich and can be sensitive to heat, light, shock, and friction, leading to violent decomposition.[4][6] The stability of organic azides is often evaluated by the carbon-to-nitrogen (C/N) ratio; compounds with a higher proportion of nitrogen are generally less stable.[4][7]

-

Bromine & Phenacyl Bromides: Bromine is corrosive and toxic. The product, this compound, and related intermediates are lachrymators (tear-inducing agents) and skin irritants.[8]

-

Solvent Hazards: Halogenated solvents like dichloromethane or chloroform must never be used in reactions involving azides, as they can form extremely unstable and explosive di- and tri-azidomethane byproducts.[6]

Mandatory Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile is a common choice).[5] For operations with a higher risk of explosion, the use of a face shield and a blast shield is imperative.[5][7]

-

Ventilation: All manipulations involving azides and bromine must be performed inside a certified chemical fume hood.[5][9]

-

Utensil Choice: Use only plastic, ceramic, or Teflon-coated spatulas and equipment to handle azides. Avoid all contact with metal.[4][5]

-

Scale: Initially, perform the synthesis on a small scale (e.g., 0.5-1.0 gram) to assess the procedure's safety and product stability before scaling up.

-

Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container.[4][6] Never mix azide waste with acidic waste.[4] Consult your institution's environmental health and safety (EH&S) office for specific disposal procedures.

PART 2: SYNTHESIS METHODOLOGY

The synthesis of this compound is a well-established two-step process starting from the commercially available 4-aminoacetophenone. The overall strategy involves the conversion of the aromatic amine to an azide, followed by α-bromination of the ketone.

Overall Reaction Scheme

The synthetic pathway proceeds via a diazotization-azidation reaction, followed by selective bromination at the α-carbon of the acetyl group.

Caption: Synthetic route from 4-aminoacetophenone to this compound.

Step 1: Synthesis of 4-Azidoacetophenone

This step converts the primary aromatic amine of 4-aminoacetophenone into an azide group via a diazonium salt intermediate. This reaction is highly reliable but requires strict temperature control to prevent the decomposition of the unstable diazonium salt.

Experimental Protocol:

-

Amine Salt Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 4-aminoacetophenone (1.0 eq) with 3M hydrochloric acid. Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.[10][11]

-

Diazotization: While maintaining the temperature between 0-5 °C, add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. The addition rate should be slow enough to prevent the temperature from exceeding 5 °C. Stir the mixture for an additional 15-20 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.[10][11]

-

Azidation: In a separate flask, dissolve sodium azide (NaN₃, 1.2 eq) in water and cool it to 0-5 °C. Add the cold diazonium salt solution slowly to the sodium azide solution with vigorous stirring. A precipitate will form, and nitrogen gas will evolve.

-

Causality Note: Adding the diazonium salt to the azide solution (and not the other way around) ensures that the diazonium salt is the limiting reagent at any given moment, minimizing the potential for hazardous accumulation.

-

-

Isolation: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes while slowly warming to room temperature. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to facilitate drying.

-

Drying: Dry the crude 4-azidoacetophenone product under vacuum. Do not use heat for drying. The product is typically a light-sensitive solid and should be stored in the dark.

Step 2: α-Bromination of 4-Azidoacetophenone

The final step is the selective bromination of the methyl group adjacent to the carbonyl, which is activated towards electrophilic substitution.

Experimental Protocol:

-

Dissolution: Dissolve the 4-azidoacetophenone (1.0 eq) from the previous step in glacial acetic acid in a flask protected from light (e.g., wrapped in aluminum foil).[12]

-

Bromination: Cool the solution in an ice bath. Slowly add bromine (Br₂, 1.0-1.1 eq) dropwise with constant stirring, ensuring the temperature remains below 20 °C.[12] The disappearance of the bromine color indicates its consumption.

-

Causality Note: The reaction is catalyzed by the acid. Keeping the temperature low minimizes side reactions, such as aromatic ring bromination.

-

-

Precipitation & Isolation: After the addition is complete, continue stirring for 1-2 hours. The product, this compound, will often precipitate from the solution. The product can be fully precipitated by slowly adding the reaction mixture to a beaker of ice water.

-

Work-up: Collect the crude solid by vacuum filtration. Wash the crystals thoroughly with cold water to remove acetic acid and hydrogen bromide, followed by a wash with cold 50% ethanol until the product is colorless or pale yellow.[12]

-

Drying: Dry the crude product under vacuum in a desiccator, away from light. This material may be pure enough for some applications, but recrystallization is recommended for high-purity requirements.[8]

PART 3: PURIFICATION

Purification is critical to remove unreacted starting materials and byproducts. Recrystallization is the most common and effective method for obtaining high-purity this compound.

Purification by Recrystallization

The principle of recrystallization is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound crystallizes out in a pure form, while impurities remain in the solvent.

Experimental Protocol:

-

Solvent Selection: Methanol or ethanol are commonly used solvents for recrystallizing phenacyl bromides.[8] A mixture of ethanol and water can also be effective.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., methanol) and heat the mixture gently (e.g., on a steam bath or hot plate) with swirling until the solid dissolves completely. Add more solvent in small portions if needed to achieve full dissolution, aiming for a saturated solution.

-

Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Swirl for a few minutes, then remove the charcoal by hot filtration.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum, away from light.

Purification Workflow

Caption: Step-by-step workflow for the purification of this compound.

PART 4: ANALYTICAL CHARACTERIZATION & DATA

Confirming the identity and purity of the final product is a crucial final step. The following data are typical for this compound.

Physical and Spectroscopic Data

| Property | Value / Expected Observation | Source |

| Appearance | Off-white to pale yellow solid/powder | [13] |

| Molecular Formula | C₈H₆BrN₃O | [14] |

| Molecular Weight | 240.06 g/mol | [14] |

| Melting Point | 63 - 69 °C (Range depends on purity) | [1][15] |

| FT-IR (ν, cm⁻¹) | ~2100-2120 (N₃ stretch, strong & sharp), ~1690 (C=O stretch) | - |

| ¹H NMR (CDCl₃, δ) | ~4.45 ppm (s, 2H, -CH₂Br), ~7.2 ppm (d, 2H, Ar-H), ~7.9 ppm (d, 2H, Ar-H) | [16] |

| ¹³C NMR (CDCl₃, δ) | ~31 ppm (-CH₂Br), ~119 ppm, ~130 ppm, ~132 ppm, ~146 ppm (Aromatic C), ~190 ppm (C=O) | [17] |

Note: NMR chemical shifts are approximate and can vary slightly based on the solvent and instrument.

PART 5: STORAGE AND STABILITY

Due to its energetic nature and sensitivity, proper storage is essential to maintain the integrity and safety of this compound.

-

Temperature: Store the compound at low temperatures, typically 2-8 °C, to minimize thermal decomposition.[1][15][18]

-

Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[4][7] Photolysis can lead to the decomposition of the azide group.

-

Atmosphere: Store in a tightly sealed container to protect from moisture.[5]

By following this detailed guide, researchers can safely and reliably synthesize and purify high-quality this compound for use in a wide array of applications in chemical biology and drug development.

References

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

University College Dublin School of Chemistry. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

-

University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

-

University of California, Santa Barbara. Azide Compounds - Environmental Health and Safety. Retrieved from [Link]

-

Thorn-Seshold, O. LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. Retrieved from [Link]

-

Al-Sabha, T. N., & Abdulsattar, J. O. (2015). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Baghdad Science Journal, 12(1). Retrieved from [Link]

-

Cowper, R. M., & Davidson, L. H. phenacyl bromide. Organic Syntheses Procedure. Retrieved from [Link]

-

Chemsrc. (2024, August 25). This compound | CAS#:57018-46-9. Retrieved from [Link]

-

Abdulsattar, J. O. (2015). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. ResearchGate. Retrieved from [Link]

-

Langley, W. D. p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure. Retrieved from [Link]

-

Al-Obaidi, N. S., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42. Retrieved from [Link]

-

ResearchGate. Effect of diazotized 4-Aminoacetophenone concentration. Retrieved from [Link]

-

Baker, B. R., & Johnson, T. P. (1951). THE PREPARATION OF P-BROMOPHENACYL ESTERS AND THE CHARACTERIZATION OF P-BROMOPHENACYL FORMATE. Journal of the American Pharmaceutical Association, 40(11), 570-571. Retrieved from [Link]

-

Pharmaffiliates. p-Azidophenacyl Bromide | CAS No : 57018-46-9. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). Retrieved from [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. Retrieved from [Link]

-

Hidayat, H., et al. (2015). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. International Journal of Computational Engineering Research, 5(2), 20-25. Retrieved from [Link]

-

Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251-4254. Retrieved from [Link]

-

Jiang, Q., et al. (2013). Synthesis of Phenacyl bromides K2S2O8-mediated Tandem Hydroxybromination and Oxidation of Styrenes in Water. Green Chemistry, Supplementary Information. Retrieved from [Link]

-

PubChemLite. This compound (C8H6BrN3O). Retrieved from [Link]

-

Journal of University of Babylon for Pure and Applied Sciences. Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone. Retrieved from [Link]

-

SpectraBase. 4-AZIDOPHENACYL-BROMIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2022, October 4). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Retrieved from [Link]

-

ResearchGate. (2011, September 9). How i can prepare phenacyl bromide(bromination of acetophenone ) laboratory with purity any method?. Retrieved from [Link]

-

Das, A., & Samanta, S. (2022). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Journal of Chemical Sciences, 134(118). Retrieved from [Link]

-

Dab, S. S. Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. Savitribai Phule Pune University. Retrieved from [Link]

Sources

- 1. This compound | 57018-46-9 [chemicalbook.com]

- 2. P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. uvic.ca [uvic.ca]

- 6. ucd.ie [ucd.ie]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 11. jbiochemtech.com [jbiochemtech.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. This compound | C8H6BrN3O | CID 92627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. p-Azidophenacyl bromide | 57018-46-9 [sigmaaldrich.com]

- 16. rsc.org [rsc.org]

- 17. spectrabase.com [spectrabase.com]

- 18. This compound | CAS#:57018-46-9 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to 4-Azidophenacyl Bromide in Biochemical Research

Introduction: Unveiling Molecular Interactions with a Bifunctional Probe

In the intricate landscape of cellular biology, understanding the dynamic interplay between biomolecules is paramount to unraveling fundamental processes and developing novel therapeutic interventions. 4-Azidophenacyl bromide (APB) has emerged as a powerful tool for biochemists and drug development professionals, enabling the covalent capture of transient molecular interactions.[1][2][3][4] This in-depth guide provides a comprehensive overview of the chemistry, applications, and practical considerations for utilizing APB in your research.

This compound is a heterobifunctional crosslinking reagent, meaning it possesses two distinct reactive groups that can be sequentially activated to form covalent bonds with interacting biomolecules.[1] Its utility lies in its ability to first attach to a specific site on a "bait" molecule and then, upon photoactivation, to covalently link to a nearby "prey" molecule. This "capture" of molecular interactions provides a stable snapshot of otherwise transient complexes, facilitating their identification and characterization.

This guide will delve into the core principles of APB-mediated crosslinking, explore its diverse applications in biochemistry, provide detailed experimental protocols, and discuss critical considerations for successful implementation.

Core Principles of APB-Mediated Crosslinking: A Two-Act Play

The power of this compound lies in the distinct reactivity of its two functional moieties: the α-bromoacetyl group and the aryl azide group. This allows for a controlled, two-step crosslinking process.

Act I: The α-Bromoacetyl Group - A Thiol-Reactive Anchor

The first step in an APB-based crosslinking experiment involves the reaction of the α-bromoacetyl group with a nucleophilic residue on the bait molecule. This reaction proceeds via a nucleophilic substitution mechanism, where a lone pair of electrons from a nucleophilic amino acid side chain attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable covalent bond.

While several amino acid residues can act as nucleophiles, the α-bromoacetyl group of APB exhibits a strong preference for the sulfhydryl group (-SH) of cysteine residues.[1] This reaction is most efficient at a pH range of 7.0-8.0.[1] At this pH, the sulfhydryl group is partially deprotonated to the more nucleophilic thiolate anion (-S⁻), significantly accelerating the reaction rate.

It is important to note that while highly selective for cysteines, the α-bromoacetyl group can also react with other nucleophilic residues, such as the imidazole ring of histidine and the carboxylate groups of aspartate and glutamate, particularly at higher pH or with prolonged incubation times. Therefore, careful optimization of reaction conditions is crucial to ensure specificity.

The resulting thioether bond is generally stable under most biochemical conditions, providing a robust anchor for the photoactivatable moiety.

Act II: The Aryl Azide Group - A Photo-Inducible Crosslinker

Once the APB molecule is covalently attached to the bait molecule, the second act of the crosslinking process is initiated by exposure to ultraviolet (UV) light. The aryl azide group is photolabile and, upon absorption of UV radiation, undergoes photolysis to release a molecule of nitrogen gas (N₂). This process generates a highly reactive and short-lived intermediate known as a nitrene .[5][6][7]

This nitrene intermediate is highly unstable and will rapidly insert into any nearby chemical bond, including C-H and N-H bonds, which are abundant in proteins and nucleic acids.[7] This non-specific insertion is the key to capturing interacting molecules. Because the nitrene is so reactive, it will typically react with the first molecule it encounters, which, in a well-designed experiment, will be the interacting prey molecule.

The optimal wavelength for activating the aryl azide group of APB is in the range of 250-365 nm.[5][7] It is important to select a wavelength that efficiently activates the azide while minimizing potential damage to the biomolecules of interest.

Visualizing the Mechanism: From Anchoring to Crosslinking

To better understand the two-step process of APB-mediated crosslinking, the following diagrams illustrate the key chemical transformations.

Caption: Chemical structure of this compound highlighting its two reactive groups.

Caption: Stepwise workflow of APB-mediated photo-crosslinking.

Applications of this compound in Biochemical Research

The unique properties of APB make it a versatile tool for a wide range of biochemical applications.

Mapping Protein-Protein Interactions

A primary application of APB is the identification and characterization of protein-protein interactions (PPIs). By covalently trapping interacting partners, APB allows for the purification and subsequent identification of protein complexes that may be too transient or of too low affinity to be isolated by other methods.

Experimental Protocol: Crosslinking of a Protein Complex

This protocol provides a general framework for a protein-protein crosslinking experiment using APB. Optimization of specific parameters will be required for each biological system.

Materials:

-

Purified "bait" protein containing at least one cysteine residue.

-

Putative "prey" protein or cell lysate containing the prey.

-

This compound (APB).

-

Reaction Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl. Note: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) as they can react with APB.[8]

-

Quenching Solution: e.g., 1 M DTT or β-mercaptoethanol.

-

UV lamp with an emission wavelength of 254-365 nm.

-

SDS-PAGE reagents and equipment.

-

Mass spectrometer for protein identification.

Procedure:

-

Preparation of APB Stock Solution: Dissolve APB in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-50 mM. Store protected from light at -20°C.

-

Labeling of the Bait Protein: a. Incubate the purified bait protein (e.g., 1-10 µM) with a 10- to 100-fold molar excess of APB in the reaction buffer. b. The reaction is typically carried out for 1-2 hours at room temperature or 4°C, protected from light. c. Remove excess, unreacted APB by dialysis, gel filtration, or buffer exchange.

-

Formation of the Protein Complex: a. Mix the APB-labeled bait protein with the prey protein or cell lysate. b. Allow the complex to form by incubating for 30-60 minutes at the appropriate temperature for the interaction.

-

Photo-Crosslinking: a. Place the sample in a suitable container (e.g., a quartz cuvette or on a petri dish on ice). b. Irradiate the sample with UV light for 5-30 minutes. The optimal irradiation time and distance from the lamp should be determined empirically.

-

Quenching: Add a quenching solution to react with any remaining unreacted APB.

-

Analysis: a. Analyze the crosslinked sample by SDS-PAGE. A new band corresponding to the molecular weight of the crosslinked bait-prey complex should be observed. b. Excise the new band from the gel and identify the proteins by mass spectrometry.

Self-Validating System:

-

Negative Controls:

-

A reaction without UV irradiation should not produce the crosslinked product.

-

A reaction with an unlabeled bait protein should not produce the crosslinked product.

-

If a known inhibitor of the PPI is available, its inclusion should reduce the amount of crosslinked product.

-

-

Positive Control: If a known interacting partner is available, it can be used to validate the crosslinking protocol.

Investigating Protein-Nucleic Acid Interactions

APB can also be used to study the interactions between proteins and nucleic acids (DNA or RNA). In this application, either the protein or the nucleic acid can be labeled with APB. A common strategy is to incorporate a modified nucleotide containing a thiol group (e.g., 4-thiouridine in RNA) which can then be specifically labeled with APB.

The general protocol is similar to that for protein-protein interactions, with the key difference being the initial labeling step. Once the nucleic acid is labeled with APB, it can be incubated with a protein or cell lysate to form the complex, followed by UV irradiation and analysis.

Identifying Enzyme Active Sites and Ligand Binding Pockets

APB is a valuable tool for photoaffinity labeling, a technique used to identify and characterize the binding sites of enzymes and receptors. In this approach, a ligand or substrate analog is modified with APB. This modified molecule then binds to the active site or binding pocket. Upon UV irradiation, the APB moiety will covalently crosslink to nearby amino acid residues, allowing for their identification.

This method is particularly useful for identifying enzymes with a reactive cysteine residue in or near the active site.[1]

Quantitative Analysis and Experimental Considerations

To ensure the success of your APB crosslinking experiments, several factors should be carefully considered and optimized.

| Parameter | Recommended Range | Rationale & Considerations |

| APB Concentration | 10-100x molar excess over bait | A sufficient excess ensures efficient labeling of the bait. However, very high concentrations can lead to non-specific labeling and protein aggregation. |

| Reaction Buffer pH | 7.0 - 8.0 | Optimizes the nucleophilicity of cysteine sulfhydryl groups for reaction with the α-bromoacetyl moiety.[1] |

| Incubation Time (Labeling) | 1 - 4 hours | The optimal time depends on the reactivity of the cysteine residue and the stability of the protein. |

| UV Wavelength | 250 - 365 nm | Shorter wavelengths are more energetic but can also cause more damage to biomolecules. The optimal wavelength should be determined empirically.[5][7] |

| UV Irradiation Time | 5 - 30 minutes | Sufficient time is needed for efficient photoactivation, but prolonged exposure can lead to protein damage and aggregation. |

| Crosslinking Efficiency | Variable (typically 5-40%) | Efficiency depends on the proximity and orientation of the interacting molecules, as well as the reactivity of the nitrene intermediate. |

Comparison with Other Crosslinkers:

| Crosslinker | Reactive Groups | Advantages | Disadvantages |

| This compound (APB) | α-bromoacetyl, aryl azide | Heterobifunctional, photoactivatable, relatively specific for thiols. | Can have lower specificity than some other reagents, potential for side reactions. |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | NHS ester, maleimide | Heterobifunctional, specific for amines and thiols, well-defined spacer arm. | Not photoactivatable. |

| Formaldehyde | Aldehyde | Simple, inexpensive, crosslinks a wide range of functional groups. | Non-specific, can form extensive networks of crosslinks, difficult to reverse. |

Cleavage of the APB Crosslink: A Key for Downstream Analysis

For many applications, particularly mass spectrometry-based proteomics, it is desirable to cleave the crosslink after the interacting partners have been identified. The thioether bond formed between the α-bromoacetyl group of APB and a cysteine residue is generally stable. However, under specific chemical conditions, it can be cleaved.

Methods for thioether bond cleavage are an active area of research. Some potential approaches include:

-

Oxidative Cleavage: Strong oxidizing agents can oxidize the sulfur atom of the thioether, leading to bond cleavage. However, these conditions are often harsh and can damage the protein.

-

Metal-mediated Cleavage: Certain metal complexes have been shown to catalyze the cleavage of thioether bonds.

-

Enzymatic Cleavage: While not a general method, specific enzymes may be able to recognize and cleave the modified cysteine residue.

It is important to note that a universally applicable and mild method for cleaving the APB-mediated thioether bond in a proteomics workflow is not yet well-established. Researchers should carefully consider the compatibility of any potential cleavage method with their downstream analytical techniques.

Synthesis of this compound

For researchers who wish to synthesize their own APB, the following protocol, adapted from the literature, can be used.[2]

Starting Material: 4-Aminoacetophenone

Step 1: Diazotization and Azidation

-

Dissolve 4-aminoacetophenone in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to form the diazonium salt.

-

Add a solution of sodium azide (NaN₃) to the reaction mixture. The azide will displace the diazonium group to form 4-azidoacetophenone.

-

Extract the 4-azidoacetophenone with an organic solvent and purify by recrystallization.

Step 2: Bromination

-

Dissolve the purified 4-azidoacetophenone in a suitable solvent, such as glacial acetic acid.[9]

-

Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture.

-

The bromine will react at the α-carbon of the acetyl group to form this compound.

-

The product can be purified by recrystallization.

Note: This synthesis involves hazardous reagents and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Safety Precautions

This compound is a hazardous chemical and should be handled with care.

-

Toxicity: APB is a lachrymator and can cause skin and eye irritation.[10]

-

Flammability: APB is a flammable solid.[10]

-

Explosive Potential: Azide-containing compounds can be explosive, especially when heated or subjected to shock.

Always consult the Safety Data Sheet (SDS) for this compound before use and follow all recommended safety procedures.[11]

Conclusion

This compound is a powerful and versatile tool for the study of molecular interactions in biochemistry. Its heterobifunctional nature allows for a controlled, two-step crosslinking process that can be used to trap and identify transient protein-protein and protein-nucleic acid complexes, as well as to map the binding sites of enzymes and receptors. By understanding the chemistry of APB and carefully designing and optimizing experimental protocols, researchers can gain valuable insights into the complex molecular machinery of the cell.

References

-

Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Communications, 59(15), 2029-2041. [Link]

-

In vitro protein labeling via aryl azides photolysis. (2023). ResearchGate. [Link]

-

Carbon–sulfur bond cleavage and reduction of thiols and dithioethers under oxidative conditions. (2011). Dalton Transactions. [Link]

-

Metal‐free C−S bond cleavage of thioethers and C−O bond formation. (2019). ResearchGate. [Link]

-

Lautié, E., van der Burg, M., Tsybin, Y. O., & Longchamp, D. (2018). Cleavable Crosslinkers as Tissue Fixation Reagents for Proteomic Analysis. ChemBioChem, 19(7), 650–654. [Link]

-

Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. (2024). MDPI. [Link]

-

Booker-Milburn, K. I., Hirst, P., & O'Hanlon, P. J. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry, 7, 1123–1128. [Link]

-

Götze, M., & Pettelkau, J. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(11), 4235–4249. [Link]

-

Photochemical carbon–sulfur bond cleavage in thioethers mediated via excited state Rydberg-to-valence evolution. (2022). Physical Chemistry Chemical Physics. [Link]

-

Cleavable crosslinkers as tissue fixation reagents for proteomic analysis. (2018). University of Groningen Research Portal. [Link]

-

Structural Insights into Thioether Bond Formation in the Biosynthesis of Sactipeptides. (2014). PMC. [Link]

-

Götze, M., & Pettelkau, J. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(11), 4235–4249. [Link]

-

Cleavable crosslinkers redefined by novel MS3-trigger algorithm. (2023). ResearchGate. [Link]

-

phenacyl bromide. Organic Syntheses. [Link]

-

Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. (2024). STAR Protocols. [Link]

-

Mass-Spectrometry-Based Identification of Cross-Links in Proteins Exposed to Photo-Oxidation and Peroxyl Radicals Using 18O Labeling and Optimized Tandem Mass Spectrometry Fragmentation. (2018). PubMed. [Link]

-

p-BROMOPHENACYL BROMIDE. Organic Syntheses. [Link]

-

This compound. PubChem. [Link]

-

Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251–4254. [Link]

- Preparation method for 4-aminoacetophenone.

-

Integrated Analysis of Cross-Links and Dead-End Peptides for Enhanced Interpretation of Quantitative XL-MS. (2022). PMC. [Link]

-

Zhang, J., Lee, M. H., & Walker, G. C. (1995). P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide and p-azidobromoacetanilide. Biochemical and Biophysical Research Communications, 217(3), 1177–1184. [Link]

-

Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. (2021). Semantic Scholar. [Link]

-

A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. (2024). Analyst. [Link]

-

This compound. Chemsrc. [Link]

-

Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. (2024). ResearchGate. [Link]

-

A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. (2024). RSC Publishing. [Link]

Sources

- 1. This compound | 57018-46-9 [chemicalbook.com]

- 2. P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound | C8H6BrN3O | CID 92627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4-Azidophenacyl Bromide: A Dual-Functionality Probe for Elucidating Amino Acid Reactivity and Molecular Interactions

An In-Depth Technical Guide:

Executive Summary

4-Azidophenacyl bromide (APB) is a heterobifunctional chemical probe that has become an invaluable tool in chemical biology and proteomics. Its unique structure features two distinct reactive moieties: an α-bromo ketone and an aryl azide. This dual-functionality allows for a two-stage reaction strategy. Initially, the α-bromo ketone serves as an electrophilic center for covalent modification of nucleophilic amino acid residues, most notably cysteine, through a targeted alkylation reaction. Subsequently, the aryl azide group can be activated by UV light to form a highly reactive nitrene, which non-specifically inserts into nearby C-H or N-H bonds, effectively "capturing" transient molecular interactions. This guide provides a comprehensive technical overview of APB's reactivity with various amino acids, offers mechanistic insights, details experimental protocols for its application, and discusses analytical strategies for characterizing the resulting modifications.

Introduction to this compound (APB): A Versatile Chemical Tool

This compound, also known as p-azidophenacyl bromide, is a versatile reagent used for photoaffinity labeling and cross-linking studies.[1][2][3] Its utility stems from its bifunctional nature, enabling researchers to first covalently attach the probe to a specific site on a biomolecule and then initiate a secondary reaction to form a cross-link with an interacting partner.[3]

Chemical and Physical Properties

Understanding the fundamental properties of APB is critical for its effective use and safe handling. It is an off-white to yellow crystalline solid.[4]

| Property | Value | Source(s) |

| CAS Number | 57018-46-9 | [1][2][5] |

| Molecular Formula | C₈H₆BrN₃O | [2][5] |

| Molecular Weight | 240.06 g/mol | [2][5] |

| IUPAC Name | 1-(4-azidophenyl)-2-bromoethanone | [5][6] |

| Melting Point | 64-65°C | [7] |

| Solubility | Soluble in methanol (50 mg/mL), DMF | [7][8] |

| Appearance | Off-white to yellow crystalline powder | [4][7] |

The Principle of Bifunctional Reactivity

The power of APB lies in its two-step reaction capability, orchestrated by its distinct chemical groups.

-

Nucleophilic Alkylation: The phenacyl bromide moiety contains a highly reactive α-bromo ketone. The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack by electron-rich side chains of amino acids. This reaction is chemoselective, primarily targeting the most nucleophilic residues under specific pH conditions.[3][9]

-

Photo-activated Cross-Linking: The aryl azide group is photochemically labile.[6] Upon irradiation with UV light (typically 250-302 nm), it releases dinitrogen gas (N₂) to generate a highly reactive and short-lived aryl nitrene intermediate.[1][3] This nitrene can then undergo a variety of non-specific insertion reactions with nearby molecules, including insertion into C-H and N-H bonds, effectively forming a stable covalent cross-link.[1][3]

Safety and Handling

APB is classified as a flammable solid and can cause severe skin burns, eye damage, and allergic reactions.[4][5] It may also cause allergy or asthma symptoms if inhaled.[4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn.[7] All manipulations should be performed in a well-ventilated chemical fume hood.[7]

Reactivity with Amino Acid Residues: A Mechanistic Overview

The first step in utilizing APB involves its reaction with nucleophilic amino acid side chains. The selectivity of this reaction is highly dependent on the nucleophilicity of the amino acid residue and the reaction conditions, particularly pH.

The Primary Target: Cysteine

The sulfhydryl group of cysteine is one of the strongest nucleophiles in proteins, especially in its deprotonated thiolate form (S⁻). APB is widely used as a sulfhydryl-reactive crosslinker.[2] The reaction proceeds via an S_N2 mechanism where the thiolate anion attacks the α-carbon, displacing the bromide ion and forming a stable thioether bond.

-

pH Dependence: The reaction is highly pH-dependent, as the sulfhydryl group must be deprotonated to act as an effective nucleophile. The pKa of the cysteine sulfhydryl group is typically around 8.3, so the reaction is most efficient at a pH range of 7.0-8.0, where a sufficient concentration of the thiolate anion is present.[1][7]

Reactivity with Other Nucleophilic Residues

While cysteine is the most common target, APB can also react with other nucleophilic amino acid side chains, often requiring different conditions or occurring as a side reaction.

-

Methionine: The thioether side chain of methionine can be alkylated by phenacyl bromides, forming a sulfonium ion. This reaction has been shown to occur specifically at low pH (below pH 3) in some proteins like porcine pepsin.[10]

-

Histidine: The imidazole ring of histidine is nucleophilic and can be alkylated by APB. The reactivity is pH-dependent, with a pKa around 6.0-7.0.[11] Modification of histidine residues by p-bromophenacyl bromide has been shown to inactivate several enzymes.[11]

-

Lysine: The primary amine of the lysine side chain can be a target for alkylation. However, at neutral pH, the majority of lysine residues are protonated (pKa ~10.5), making them poor nucleophiles. Reactivity increases at higher pH values.

-

Aspartate & Glutamate: The carboxylate groups of aspartate and glutamate can be esterified by phenacyl bromides. This reaction generally occurs under more acidic conditions and is less favorable than the alkylation of sulfur or nitrogen nucleophiles.[10]

Summary of Amino Acid Reactivity

| Amino Acid | Nucleophilic Group | Typical pH for Reaction | Product | Relative Reactivity |

| Cysteine | Thiolate (-S⁻) | 7.0 - 8.0 | Thioether | Very High |

| Histidine | Imidazole | 6.0 - 7.5 | Alkylated Imidazole | Moderate |

| Methionine | Thioether (-S-CH₃) | < 3.0 | Sulfonium Ion | Moderate (at low pH) |

| Lysine | Amine (-NH₂) | > 8.5 | Secondary Amine | Low (at neutral pH) |

| Aspartate | Carboxylate (-COO⁻) | Acidic (e.g., pH 5.2) | Ester | Low |

| Glutamate | Carboxylate (-COO⁻) | Acidic (e.g., pH 5.2) | Ester | Low |

Factors Influencing Reactivity and Specificity

True specificity in a protein context is governed by more than just inherent chemical reactivity.

-

Residue Accessibility: A highly reactive cysteine buried within the protein core will not react, whereas a less reactive but highly accessible histidine on the surface might.

-

Local Microenvironment: The pKa of a residue can be significantly altered by its surrounding amino acids, affecting its nucleophilicity at a given pH. For example, a nearby positive charge can lower the pKa of a cysteine, making it more reactive at neutral pH.

-

Reagent Concentration and Incubation Time: Using the lowest effective concentration of APB and a minimal incubation time can help reduce non-specific modifications.

-

Limitations to Specificity: It is important to note that APB is not perfectly specific. Studies have shown that APB can still result in protein cross-linking even in mutants where the target cysteine has been removed, indicating off-target reactions.[12] For applications demanding higher cysteine specificity, alternative reagents like p-azidoiodoacetanilide (AIA) have been developed.[12]

The Power of Light: Photo-activation and Cross-Linking

The second phase of APB's utility is initiated by UV light, transforming the modified protein into a reactive species capable of capturing binding partners.

Mechanism of Nitrene Formation

Upon irradiation with UV light, the aryl azide moiety absorbs energy and undergoes photolysis, rapidly extruding a molecule of N₂. This process generates a highly unstable and reactive electron-deficient species known as an aryl nitrene.

Caption: Photo-activation of aryl azide to form a reactive nitrene for cross-linking.

Applications in Mapping Molecular Interactions

This two-step process is ideal for identifying transient or weak interactions between biomolecules.

-

A protein of interest ("bait") is first labeled with APB, often at a specific, engineered cysteine residue.

-

The labeled bait is incubated with its potential binding partner ("prey"), which can be another protein, DNA, or a small molecule.

-

The complex is then irradiated with UV light. The generated nitrene reacts with any molecule in its immediate vicinity, covalently trapping the prey.

-

The resulting cross-linked complex can then be isolated and analyzed to identify the binding partner and the site of interaction.

Experimental Design and Protocols

Careful experimental design is paramount for achieving meaningful results with APB.

Key Experimental Considerations

-

Buffer Selection: Use buffers that do not contain nucleophiles (e.g., Tris is generally acceptable, but avoid DTT or other thiols during the labeling step).

-

Protein Preparation: If targeting native cysteines, ensure they are in a reduced state. This can be achieved by pre-treatment with a reducing agent like TCEP, which does not need to be removed prior to labeling.[8] If using DTT, it must be removed by dialysis or gel filtration before adding APB.

-

APB Preparation: APB is not highly water-soluble. Prepare a concentrated stock solution in an organic solvent like DMF or DMSO and add it to the protein solution to achieve the desired final concentration, ensuring the final organic solvent concentration is low (e.g., 1-10%) to avoid protein denaturation.[8]

-

UV Source: A UV transilluminator, commonly used for visualizing DNA gels (e.g., 302 nm), is often suitable for the photo-activation step.[8] The duration of irradiation should be minimized (e.g., 15-30 seconds) to prevent UV-induced damage to the biomolecules.

Step-by-Step Protocol: Cysteine-Specific Labeling of a Protein

This protocol is a generalized workflow based on established methods.[8]

-

Protein Preparation: Prepare the purified protein containing a single reduced cysteine at a concentration of ~10 µM in a suitable buffer (e.g., 20 mM Tris pH 7.5, 75 mM NaCl).

-

APB Dilution: Prepare a 4 mM solution of APB in a buffer compatible with your protein, containing 10% DMF.

-

Labeling Reaction: Add the diluted APB solution to the protein sample to a final concentration of 0.4 mM APB (a 40-fold molar excess). The final DMF concentration should be 1%.

-

Incubation: Incubate the reaction for 2-3 hours at room temperature, protected from light.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like DTT or β-mercaptoethanol to react with excess APB.

-

Removal of Excess Reagent: Remove unreacted APB by gel filtration, dialysis, or buffer exchange.

Step-by-Step Protocol: Photo-Cross-Linking

-

Complex Formation: Incubate the APB-labeled protein with its binding partner (e.g., DNA, another protein) for 10-20 minutes to allow complex formation.[8]

-

UV Irradiation: Transfer the sample to a suitable UV-transparent vessel (e.g., a silanized coverslip or a thin-walled microcentrifuge tube).[8] Irradiate with a UV source (e.g., 302 nm) for 15-30 seconds on ice.[8]

-

Post-Irradiation Processing: Immediately process the sample for downstream analysis (e.g., SDS-PAGE, mass spectrometry). This may involve adding sample buffer, denaturing the proteins, or enzymatic digestion.[8][13]

Caption: A generalized experimental workflow for APB-mediated labeling and cross-linking.

Analysis of APB-Modified Proteins and Peptides

Characterizing the products of APB reactions is crucial for validating the modification and identifying cross-linking sites.

-

SDS-PAGE: The simplest method to visualize cross-linking is SDS-PAGE. A successful cross-link between two proteins will result in a new band on the gel corresponding to the sum of their molecular weights.

-

Mass Spectrometry (MS): MS is the most powerful tool for confirming modifications and identifying cross-link sites. In a bottom-up proteomics workflow, the cross-linked complex is digested with a protease like trypsin, and the resulting peptides are analyzed by LC-MS/MS.

-

Challenges: APB-modified peptides can be challenging to analyze. The modification adds mass, altering the peptide's chromatographic behavior. During fragmentation (e.g., CID, HCD), the modification itself can undergo neutral losses, which can complicate spectral interpretation but also serve as a diagnostic marker.[14]

-

Strategy: Identifying a cross-linked peptide involves finding a single MS/MS spectrum that contains fragment ions from two different peptides, connected by the remnant of the APB linker. Specialized software is often required to analyze these complex spectra.

-

Conclusion

This compound remains a cornerstone reagent in chemical biology due to its commercially available nature and straightforward, two-stage reactivity. It provides a powerful method for covalently modifying proteins at nucleophilic residues—primarily cysteines—and subsequently capturing interacting molecules through photo-activated cross-linking. While researchers must remain cognizant of its potential for off-target reactions and the analytical complexities of identifying cross-linked products, a well-designed experiment using APB can yield invaluable insights into protein active sites, binding interfaces, and the spatial arrangement of macromolecular complexes.

References

-

Bio-protocol. (2020). Site-specific DNA Mapping of Protein Binding Orientation Using Azidophenacyl Bromide (APB). Retrieved from [Link]

-

Yang, S., & Nash, H. A. (1994). Specific photocrosslinking of DNA-protein complexes: identification of contacts between integration host factor and its target DNA. PNAS. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Zhang, J., Lee, M. H., & Walker, G. C. (1995). P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide and p-azidobromoacetanilide. PubMed. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

J&K Scientific. (n.d.). p-Azidophenacyl bromide. Retrieved from [Link]

-

PubChem. (n.d.). This compound, (carbonyl-14C)-. Retrieved from [Link]

-

Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. PubMed. Retrieved from [Link]

-

Hixson, S. H., & Hixson, S. S. (1975). p-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. ACS Publications. Retrieved from [Link]

-

Tarasova, N. I., Lavrenova, G. I., & Stepanov, V. M. (1981). alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. PMC. Retrieved from [Link]

-

Linder, M., Desmarini, D., & Pryor, P. R. (2025). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Royal Society of Chemistry. Retrieved from [Link]

-

MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. PMC. Retrieved from [Link]

-

Roberts, M. F., Deems, R. A., & Dennis, E. A. (1977). Chemical Modification of the Histidine Residue in Phospholipase A, (Naja naja naja). eScholarship. Retrieved from [Link]

-

Yeung, C. W., Carpenter, F. H., & Busse, W. D. (1977). Cyanogen bromide treatment of methionine-containing compounds. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Retrieved from [Link]

-

Uchida, K., & Stadtman, E. R. (1993). Modification of histidine residues in proteins by reaction with 4-hydroxynonenal. PubMed. Retrieved from [Link]

-

Utrecht University Research Portal. (2025). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Retrieved from [Link]

-

Linder, M., et al. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. This compound | 57018-46-9 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 57018-46-9 [amp.chemicalbook.com]

- 5. This compound | C8H6BrN3O | CID 92627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. chembk.com [chembk.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide and p-azidobromoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to 4-Azidophenacyl Bromide: A Bifunctional Tool for Photoaffinity Labeling and Target Identification

This technical guide provides an in-depth exploration of 4-Azidophenacyl bromide (APB), a cornerstone heterobifunctional crosslinking reagent in chemical biology and drug discovery. We will delve into the distinct chemistry of its two reactive moieties, outlining how their synergistic action enables the covalent capture and identification of molecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage photoaffinity labeling for target identification, binding site mapping, and the characterization of complex biomolecular systems.

The Core Principle: A Two-Stage Molecular Probe

This compound's utility stems from its dual-action nature, possessing two chemically distinct reactive groups within a single molecule.[1][2] This design allows for a sequential, two-step crosslinking strategy:

-

Directed Covalent Attachment: The phenacyl bromide group acts as a specific alkylating agent, targeting nucleophilic residues on a molecule of interest (e.g., a purified protein, a modified nucleic acid, or a small molecule ligand).

-

Photo-activated Covalent Capture: The aryl azide group remains inert until activated by UV light, at which point it forms a highly reactive species that covalently bonds to nearby molecules, effectively "trapping" transient or low-affinity interactions.[3]

This sequential approach provides a powerful method to first anchor the probe to a "bait" molecule and then use it to identify its "prey" in a complex biological environment.

The Phenacyl Bromide Moiety: A Handle for Specificity

The α-bromo ketone of the phenacyl bromide group is an electrophilic center susceptible to nucleophilic attack. Its primary utility lies in its reactivity towards sulfhydryl groups, making it particularly useful for targeting cysteine residues in proteins.[4][5]

-

Mechanism of Action: The reaction proceeds via a standard SN2 nucleophilic substitution, where a deprotonated nucleophile (like the thiolate anion of a cysteine residue) attacks the carbon atom bearing the bromine, displacing the bromide leaving group.[1]

-

Reaction Selectivity & Control: While highly reactive towards cysteines, the phenacyl bromide group can also react with other nucleophilic residues like histidine, lysine, and methionine. However, specificity for cysteine can be significantly enhanced by controlling the reaction pH. The reaction is typically performed in a pH range of 7.0-8.0, where the sulfhydryl group of cysteine (pKa ~8.3) is more readily deprotonated and thus more nucleophilic than the amino groups of lysine (pKa ~10.5).[4][5] It is important to note that while widely used, APB may exhibit less cysteine specificity compared to newer reagents like p-azidoiodoacetanilide (AIA).[6]

The Aryl Azide Moiety: A Gateway for Indiscriminate Covalent Capture

The 4-azido group is the photo-activatable component of the molecule. In the absence of UV light, it is relatively stable and non-reactive.

-

Mechanism of Action: Upon irradiation with UV light (typically in the 250-302 nm range), the aryl azide releases dinitrogen gas (N₂) to generate a highly reactive and short-lived aryl nitrene intermediate.[4][7]

-

Non-Specific Insertion: This nitrene is a potent reactive species that can insert into virtually any C-H or N-H bond in its immediate vicinity.[2] This lack of specificity is a key advantage, as it allows the probe to form a covalent bond with any amino acid residue or molecule that happens to be in the binding pocket at the moment of photoactivation, providing a high-resolution snapshot of the molecular interaction.

The bifunctional reactivity of this compound is summarized in the diagram below.

Caption: The two-stage reaction mechanism of this compound.

Applications in Research and Drug Development

The unique properties of APB make it a versatile tool for probing molecular interactions.

-

Target Identification: A small molecule drug candidate can be derivatized with APB, introduced to a cellular lysate or intact cells, and crosslinked to its protein target(s). Subsequent purification and analysis by mass spectrometry can reveal the identity of previously unknown binding partners.

-

Binding Site Mapping: When a protein of interest is labeled with APB at a specific site (e.g., a single engineered cysteine), it can be used to crosslink to its binding partner (another protein, DNA, etc.).[8] Proteolytic digestion of the crosslinked complex followed by mass spectrometry can identify the crosslinked peptides, thereby mapping the region of interaction.

-

Probing Macromolecular Structures: APB has been instrumental in elucidating the architecture of large molecular machines. For example, it has been used to modify tRNA to map its binding sites on the E. coli ribosome, demonstrating that specific regions of the 16S rRNA are key components of both the A and P sites.[7][9]

Experimental Design and Protocols

A successful photoaffinity labeling experiment requires careful planning, execution, and the inclusion of critical control experiments.

Summary of Key Reagent Properties

| Property | Value | Source |

| Chemical Name | 1-(4-azidophenyl)-2-bromoethanone | [10] |

| CAS Number | 57018-46-9 | [10] |

| Molecular Formula | C₈H₆BrN₃O | [10] |

| Molecular Weight | 240.06 g/mol | [10][11] |

| Primary Reactivity | Sulfhydryl groups (Cysteine) | [4][5] |

| Photoactivation λ | ~250-302 nm | [4][8] |

General Experimental Workflow

The following diagram outlines a typical workflow for a photoaffinity labeling experiment aimed at identifying the binding partner of a specific "bait" protein.

Sources

- 1. scbt.com [scbt.com]

- 2. P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photoaffinity Labelling | Domainex [domainex.co.uk]

- 4. This compound | 57018-46-9 [chemicalbook.com]

- 5. This compound | 57018-46-9 [amp.chemicalbook.com]

- 6. P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide and p-azidobromoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Photoaffinity labeling of the ribosomal A site with S-(p-azidophenacyl)valyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]